molecular formula C12H24O3 B1241318 (S)-2-hydroxylauric acid

(S)-2-hydroxylauric acid

Cat. No. B1241318
M. Wt: 216.32 g/mol
InChI Key: YDZIJQXINJLRLL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-hydroxylauric acid is the (S)-enantiomer of 2-hydroxylauric acid. It is a 2-hydroxydodecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is an enantiomer of a (R)-2-hydroxylauric acid.

Scientific Research Applications

Applications in Cosmetic and Therapeutic Formulations

(S)-2-hydroxylauric acid, belonging to the class of hydroxy acids, is extensively utilized in cosmetic and therapeutic formulations. Hydroxy acids are renowned for their beneficial effects on the skin, finding widespread usage in cosmetic and dermatological products. These compounds are integral in treating a variety of skin conditions, including photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety of these formulations, especially concerning prolonged use on sun-exposed skin, is critically evaluated. However, it's worth noting that while the cosmetic and clinical effects of hydroxy acids are well-documented, their biological mechanisms of action require further exploration (Kornhauser, Coelho, & Hearing, 2010).

Role in Antioxidant Activity

The (S)-2-hydroxylauric acid is also involved in antioxidant activities. Antioxidant compounds play a vital role in various fields, from food engineering to medicine and pharmacy. The antioxidant activity of compounds like (S)-2-hydroxylauric acid is crucial in mitigating oxidative stress and contributing to health benefits. Various tests and assays, such as Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC), are employed to determine the antioxidant activity of these compounds. These assays, based on spectrophotometry, assess the kinetics of reactions involving antioxidants, providing insights into their effectiveness and potential applications (Munteanu & Apetrei, 2021).

Use in Environmental Management

Hydroxyapatite, a compound related to (S)-2-hydroxylauric acid, demonstrates promising applications in environmental management, particularly in the treatment of air, water, and soil pollution. Its structure and properties, such as great adsorption capacities, acid-base adjustability, ion-exchange capability, and good thermal stability, make it a viable material for environmental remediation. Its applications extend to adsorbents for wastewater and soil treatment, highlighting the role of (S)-2-hydroxylauric acid in environmental conservation efforts (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

properties

Product Name

(S)-2-hydroxylauric acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(2S)-2-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

YDZIJQXINJLRLL-NSHDSACASA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-hydroxylauric acid
Reactant of Route 2
(S)-2-hydroxylauric acid
Reactant of Route 3
(S)-2-hydroxylauric acid
Reactant of Route 4
(S)-2-hydroxylauric acid
Reactant of Route 5
Reactant of Route 5
(S)-2-hydroxylauric acid
Reactant of Route 6
(S)-2-hydroxylauric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.